molecular formula C9H11N3O B1470136 1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 1522000-15-2

1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1470136
CAS No.: 1522000-15-2
M. Wt: 177.2 g/mol
InChI Key: QZANFVZCFDFZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a high-value chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a hybrid architecture combining a furan ring and an N-methylpyrazole system, a structural motif recognized for its significant pharmacological potential. The primary amine functional group serves as a versatile handle for further synthetic elaboration, enabling researchers to construct diverse and complex molecular libraries. The core application of this reagent is as a fundamental building block in the synthesis of sophisticated heterocyclic compounds . Research on analogous furan-pyrazole hybrids demonstrates their utility in constructing complex molecular architectures. For instance, similar structures are employed in the synthesis of novel spirocyclic 2-oxindoles fused with hexahydropyrrolizine systems via 1,3-dipolar cycloaddition reactions, a valuable pathway for generating biologically relevant scaffolds . Furthermore, the reactive amine group can be used to generate Schiff base ligands for coordination chemistry. Pyrazole- and furan-containing ligands are known to form stable complexes with various metal ions, which are subsequently investigated for their antimicrobial and anticancer activities . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

1-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-10-5-7-6-11-12-9(7)8-3-2-4-13-8/h2-4,6,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZANFVZCFDFZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and antimicrobial activities based on available literature and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C10H12N4O
  • SMILES Notation : CNCC(NC1=CC=CO1)C2=NN=C(C=C2)C=C

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For instance, research on benzo[b]furan derivatives has shown significant antiproliferative effects against various cancer cell lines, suggesting that structural modifications in pyrazole compounds can enhance their activity.

CompoundCell Line TestedIC50 (nM)Reference
Compound 6aHeLa24
Compound 10hL121016

These findings indicate that the incorporation of furan and pyrazole moieties can lead to compounds with enhanced anticancer properties.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented in various studies. Compounds similar to this compound have demonstrated activity against a range of bacterial strains. For instance, a study indicated that certain furan-pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies and Experimental Findings

A systematic review of the literature reveals several case studies where furan-pyrazole derivatives were synthesized and evaluated for biological activity:

  • Synthesis and Evaluation : A study synthesized several furan-pyrazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results showed that modifications at the pyrazole ring significantly influenced biological activity.
  • Mechanistic Studies : Mechanistic studies indicated that these compounds might induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The compound’s structural uniqueness lies in the combination of a pyrazole core, furan heterocycle, and methylamine side chain. Below is a comparison with similar pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine 5-(4-Fluorophenyl), 4-(N-methylmethanamine) C₁₁H₁₂FN₃ 205.23 Building block for CNS-targeted molecules
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-Phenyl, 4-(N-methylmethanamine) C₁₁H₁₃N₃ 187.25 Structural simplicity; potential ligand
1-(Furan-2-yl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanamine 5-(1-Methylpyrazole), 1-(furan-2-yl) C₁₀H₁₃N₃O 191.23 Dual heterocyclic system; enhanced polarity
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-(3-Chlorophenyl), 4-(1,4-diazepane) C₁₄H₁₇ClN₄ 288.77 High 5-HT7R selectivity (Ki < 10 nM)

Key Observations:

  • This may influence solubility and target affinity .
  • Amine Side Chain: The N-methylmethanamine group is conserved in several analogs, suggesting a role in enhancing bioavailability or receptor interactions .
  • Molecular Weight: The target compound’s estimated molecular weight (~191–205 g/mol) aligns with CNS drug-like properties, favoring blood-brain barrier penetration .

Preparation Methods

General Synthetic Approach

The synthesis of pyrazole derivatives such as 1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine generally follows these key steps:

  • Construction of the pyrazole core
  • Introduction of the furan substituent at the 3-position of the pyrazole ring
  • Functionalization at the 4-position with a N-methylmethanamine group

These steps are often achieved through cyclization reactions, cross-coupling methods, and nucleophilic substitution or reductive amination reactions.

Pyrazole Core Formation and Substitution

A common route to pyrazole derivatives involves cyclization of appropriate diketone or α,β-unsaturated carbonyl precursors with hydrazine derivatives. For example, 4,4′-dibromo- or diiodo-benzil analogs undergo cyclization with amide derivatives under basic conditions to form hydroxypyrazines, which can be further functionalized.

In the context of furan substitution, Suzuki-Miyaura cross-coupling reactions are frequently employed to attach heteroaryl groups such as furan rings to halogenated pyrazole intermediates. For instance, a brominated pyrazole intermediate can be coupled with a furan-2-boronic acid derivative to install the furan moiety at the 3-position of the pyrazole ring.

Introduction of the N-methylmethanamine Side Chain

The N-methylmethanamine substituent at the 4-position of the pyrazole ring can be introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution: A halogenated pyrazole intermediate (e.g., 4-chloropyrazole) can be reacted with N-methylmethanamine or its protected derivatives to substitute the halogen with the amine group.

  • Reductive amination: An aldehyde-functionalized pyrazole intermediate can be reacted with methylamine under reductive amination conditions to yield the N-methylmethanamine substituent.

These methods ensure selective installation of the amine side chain without affecting the furan substituent.

Representative Synthetic Scheme

Step Reaction Type Starting Material Reagents/Conditions Product
1 Pyrazole ring formation α,β-diketone + hydrazine Base, solvent (e.g., NaOH, ethanol) Hydroxypyrazine intermediate
2 Halogenation Pyrazole intermediate NBS or other halogenating agents 3-bromo or 4-chloropyrazole derivative
3 Suzuki coupling Halogenated pyrazole + furan-2-boronic acid Pd catalyst, base, solvent (e.g., Pd(PPh3)4, K2CO3, toluene) 3-(furan-2-yl)pyrazole intermediate
4 Nucleophilic substitution or reductive amination 4-halopyrazole + N-methylmethanamine or aldehyde intermediate + methylamine Base or reductive amination conditions (NaBH3CN, acid catalyst) This compound

Detailed Research Findings and Notes

  • Cyclization and Alkylation: In related pyrazole syntheses, cyclization of dibromo- or diiodobenzil with glycine amide under basic conditions yields hydroxypyrazines, which are then alkylated using Mitsunobu reaction with Boc-protected amines. Subsequent deprotection affords the amine-substituted pyrazole.

  • Cross-Coupling Efficiency: Suzuki coupling reactions provide high regioselectivity and yield for attaching heteroaryl groups such as furan rings to the pyrazole core, facilitating the synthesis of 3-(furan-2-yl)pyrazole intermediates with good functional group tolerance.

  • Amine Introduction: The N-methylmethanamine group can be introduced via nucleophilic displacement of a halogen on the pyrazole ring or by reductive amination of an aldehyde-functionalized pyrazole intermediate. This step is crucial for obtaining the target compound with the desired amine functionality.

  • Alternative Routes: Patents describe similar pyrazolyl-heterocyclic amine compounds synthesized via multi-step sequences involving halogenation, amination, and coupling reactions, confirming the robustness of these methods for related structures.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Challenges
Pyrazole ring formation Cyclization of diketones + hydrazine NaOH, ethanol, heat Straightforward, high yield Requires pure starting materials
Halogenation Electrophilic substitution NBS, Br2, or Cl2 Enables further functionalization Control of regioselectivity
Furan substitution Suzuki-Miyaura cross-coupling Pd catalyst, furan-2-boronic acid, base High selectivity, mild conditions Catalyst cost, sensitivity to moisture
Amine side chain installation Nucleophilic substitution or reductive amination N-methylmethanamine, NaBH3CN, acid catalyst Efficient amine introduction Side reactions, purification steps

This synthesis strategy for this compound is supported by diverse literature and patent sources, emphasizing cyclization, cross-coupling, and amination as key steps. The methods are adaptable for scale-up and modification, making them suitable for research and pharmaceutical applications.

Q & A

Q. What are the recommended synthetic methodologies for 1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine?

The synthesis involves multi-step reactions, including pyrazole ring formation and subsequent functionalization. Key steps include condensation reactions using palladium catalysts (e.g., Pd/C) and polar solvents like dichloromethane or ethanol. Post-synthesis purification via column chromatography and structural validation using NMR (1H/13C) and HRMS ensures product integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy resolves substitution patterns on the pyrazole and furan rings, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like NH stretches in the methylamine moiety .

Q. What are the known reactivity profiles under oxidative or reductive conditions?

Oxidation with KMnO4 targets the furan ring, forming dihydrofuran derivatives, whereas catalytic hydrogenation (H2/Pd) reduces the pyrazole ring’s double bonds. These reactions are critical for modulating electronic properties and bioactivity .

Q. What stability considerations are essential for storage?

Store the compound under inert gas (N2/Ar) at -20°C to prevent oxidation of the furan ring. Desiccants mitigate hygroscopicity, and periodic NMR analysis monitors degradation, particularly of the labile furan moiety .

Q. Which structural analogs have been studied for comparative bioactivity?

Analogs include fluorophenyl-substituted pyrazoles (e.g., 3-(4-fluorophenyl) variants) and N-benzyl derivatives. Substitutions at the pyrazole 3-position significantly alter target selectivity in antimicrobial assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimize temperature (e.g., 60–80°C for coupling steps) and solvent polarity (aprotic solvents enhance nucleophilicity). Continuous flow reactors improve scalability and reduce byproduct formation .

Q. What strategies resolve discrepancies in reported biological activities?

Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and ensure purity via HPLC. Molecular docking studies reconcile differences by identifying binding pose variations influenced by substituents .

Q. How does the pyrazole substitution pattern influence biological target interactions?

The furan-2-yl group at the pyrazole 3-position enhances π-π stacking with aromatic residues in enzyme active sites. Methylamine at the 4-position improves solubility, affecting pharmacokinetic profiles. Mutagenesis studies and molecular dynamics simulations validate these interactions .

Q. What computational methods predict ADMET properties?

Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations (e.g., Schrödinger Suite) predict logP, polar surface area, and metabolic stability. In vitro Caco-2 assays validate permeability predictions .

Q. How can derivatives enhance metabolic stability without compromising activity?

Introduce electron-withdrawing groups (e.g., -CF3) at the furan 5-position to reduce oxidative metabolism. Deuterating the methylamine group extends half-life, as demonstrated in preclinical pharmacokinetic studies .

Notes

  • Methodological Rigor : Always validate synthetic routes with multiple characterization techniques (e.g., NMR, HRMS, X-ray crystallography if available).
  • Data Contradictions : Address conflicting bioactivity reports by standardizing assay protocols and verifying compound purity.
  • Advanced Design : Use computational tools to prioritize derivatives for synthesis, reducing experimental trial-and-error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.